7-Methoxy-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
7-Methoxy-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Methoxylation: Introduction of the methoxy group at the 7-position can be done using methanol and a suitable catalyst.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base.
Amination: The methylamino group at the 4-position can be introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions might reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating diseases such as malaria, cancer, and bacterial infections.
Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Use as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if used as an antimalarial agent, it might inhibit heme polymerase in Plasmodium species. Molecular targets could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
7-Methoxy-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one’s unique structural features, such as the methoxy and methylamino groups, may confer specific biological activities or chemical reactivity that distinguish it from other quinoline derivatives.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
7-methoxy-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-13-10-7-12(15)14(2)11-6-8(16-3)4-5-9(10)11/h4-6,10,13H,7H2,1-3H3 |
InChI Key |
XXHABJFOMJDAJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(=O)N(C2=C1C=CC(=C2)OC)C |
Origin of Product |
United States |
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